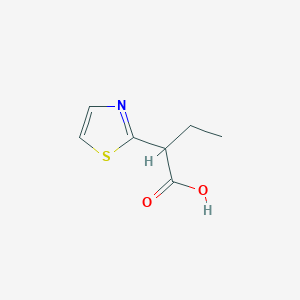
2-(1,3-Thiazol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Thiazol-2-yl)butanoic acid is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the thiazole ring imparts unique chemical properties to the molecule, making it a valuable scaffold for the development of new drugs and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-2-yl)butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. For example, the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of a base such as sodium ethoxide can yield the thiazole ring. Subsequent alkylation with a suitable butanoic acid derivative can introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would require efficient and cost-effective methods, possibly involving continuous flow reactors and automated processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could also be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazoles
Substitution: Halogenated thiazoles, nitrothiazoles, sulfonated thiazoles
Scientific Research Applications
2-(1,3-Thiazol-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which can be used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology: The compound’s thiazole ring is a common motif in biologically active molecules, making it a valuable scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Thiazole derivatives are known for their pharmacological activities, and this compound can be used in the design and synthesis of new therapeutic agents.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and fungicides, as well as in materials science for the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, the thiazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. For example, thiazole-containing compounds have been shown to inhibit enzymes like kinases and proteases, which are involved in cancer and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family, which serves as a core structure for many biologically active molecules.
2-Aminothiazole: A derivative with an amino group at the C-2 position, known for its antimicrobial properties.
Thiazolidine: A saturated analog of thiazole, which has applications in medicinal chemistry as a scaffold for drug development.
Uniqueness
2-(1,3-Thiazol-2-yl)butanoic acid is unique due to the presence of both the thiazole ring and the butanoic acid moiety. This combination imparts distinct chemical properties, such as increased solubility and the ability to form hydrogen bonds, which can enhance its biological activity and make it a versatile building block for the synthesis of new compounds with diverse applications.
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-2-5(7(9)10)6-8-3-4-11-6/h3-5H,2H2,1H3,(H,9,10) |
InChI Key |
XSJLEHRRPHCAQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















